3-[1-Azido-1-(3-bromophenyl)ethyl]pyridine

Multidrug Resistance (MDR) MRP1/ABCC1 Inhibition Cancer Chemosensitization

This heterocyclic scaffold delivers orthogonal reactivity in a single molecule—CuAAC/SPAAC via the azide and Pd-catalyzed cross-coupling via the bromine—enabling sequential bioconjugation without protecting groups. Quantified MRP1/BCRP modulation (IC50 1.13-1.76 μM) makes it a benchmark for MDR inhibitor screening and fluorescent probe development.

Molecular Formula C13H11BrN4
Molecular Weight 303.16 g/mol
CAS No. 917776-97-7
Cat. No. B12613588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[1-Azido-1-(3-bromophenyl)ethyl]pyridine
CAS917776-97-7
Molecular FormulaC13H11BrN4
Molecular Weight303.16 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)Br)(C2=CN=CC=C2)N=[N+]=[N-]
InChIInChI=1S/C13H11BrN4/c1-13(17-18-15,11-5-3-7-16-9-11)10-4-2-6-12(14)8-10/h2-9H,1H3
InChIKeyOYKOGXJHDPKQCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[1-Azido-1-(3-bromophenyl)ethyl]pyridine (CAS 917776-97-7) Procurement Guide: A Dual-Reactive, Bioorthogonal Pyridine Building Block


3-[1-Azido-1-(3-bromophenyl)ethyl]pyridine is a heterocyclic compound characterized by the presence of an azido group and a 3-bromophenyl moiety attached to a pyridine ring . It is a dual-reactive small molecule (molecular formula C13H11BrN4; molecular weight 303.157 g/mol) [1], where the azide enables bioorthogonal click chemistry and the bromine atom provides a handle for transition-metal-catalyzed cross-coupling reactions. It is therefore a versatile synthetic intermediate for constructing complex molecular architectures.

Why Generic Azidopyridine or Bromophenyl Substitution Fails: Functional Orthogonality and MRP1 Selectivity Profile of 3-[1-Azido-1-(3-bromophenyl)ethyl]pyridine


Direct substitution with simpler azidopyridines (e.g., 5-azido-2-bromopyridine ) or bromophenylpyridines lacking the azide group fails to replicate the unique combination of two orthogonal reactive handles—the azide for bioorthogonal click chemistry and the bromine for cross-coupling—in a single molecular scaffold. Moreover, this specific scaffold exhibits a defined activity profile against multidrug resistance-associated protein 1 (MRP1) and breast cancer resistance protein (BCRP) that is not shared across the broader class of halogenated pyridines. Its measured IC50 values (1.76 μM for MRP1, 1.13-1.23 μM for BCRP) [1] position it as a functional modulator in MDR studies, while its azide group enables distinct applications in chemical biology (e.g., fluorescent probe development) .

Quantitative Differentiation of 3-[1-Azido-1-(3-bromophenyl)ethyl]pyridine: Head-to-Head MRP1 Inhibition and Orthogonal Reactivity Evidence


MRP1 Inhibition: 2.3-Fold More Potent than Lead Dihydropyridine IA1 and Comparable to Clinical Candidate Benzbromarone

In a functional MRP1 inhibition assay measuring calcein-AM accumulation in human 2008 cells, 3-[1-Azido-1-(3-bromophenyl)ethyl]pyridine exhibited an IC50 of 1.76 μM [1]. This is 2.3-fold more potent than the lead dihydropyridine IA1 (IC50 = 20 ± 4 μM) reported in the same literature benchmark [2], and comparable in magnitude to the standard MRP1 inhibitor benzbromarone (IC50 = 4 μM) [2]. The data confirm that this pyridine scaffold has measurable activity in a well-validated MRP1 functional assay, with an improvement over some synthetic dihydropyridine inhibitors.

Multidrug Resistance (MDR) MRP1/ABCC1 Inhibition Cancer Chemosensitization

BCRP Inhibition: Dual Transporter Activity Distinct from P-gp-Selective Agents

3-[1-Azido-1-(3-bromophenyl)ethyl]pyridine inhibits human BCRP (ABCG2) expressed in MDCK2 cells with IC50 values of 1.23 μM (Hoechst 33342 accumulation assay) and 1.13 μM (pheophorbide-A accumulation assay) [1]. This dual MRP1/BCRP inhibitory profile distinguishes it from classic P-gp-selective modulators, which typically show minimal cross-reactivity with MRP1 and BCRP. In contrast, many dihydropyridine derivatives reported in the literature primarily target P-gp with limited activity against MRP1 or BCRP [2].

BCRP/ABCG2 Inhibition Multidrug Resistance Transporter Selectivity

Orthogonal Reactivity: Azide Click Chemistry + Bromine Cross-Coupling in a Single Scaffold

3-[1-Azido-1-(3-bromophenyl)ethyl]pyridine contains two orthogonal reactive handles: (1) an azide group capable of copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles, and (2) a bromine atom suitable for Suzuki-Miyaura, Buchwald-Hartwig, or other Pd-catalyzed cross-coupling reactions . This dual-reactivity is not present in simpler mono-functional analogs (e.g., non-azido bromophenylpyridines or non-brominated azidopyridines). The azide group also enables strain-promoted click reactions (SPAAC) for bioorthogonal labeling in living systems, and the bromine allows for late-stage diversification after click conjugation [1]. Halogenated azidopyridines of this type have been explicitly highlighted as under-reported yet valuable synthons for medicinal chemistry [2].

Click Chemistry Bioorthogonal Labeling Cross-Coupling

Fluorescent Probe Development: Pyridine-Azide Scaffold Enables "Click-and-Probe" Protein Labeling

Aminopyridines substituted with an azide group have been demonstrated as effective scaffolds for "clicking-and-probing" experiments on bovine serum albumin (BSA), showing potential as biological probes [1]. While the specific 3-[1-Azido-1-(3-bromophenyl)ethyl]pyridine has not been directly evaluated in published probe studies, the structural similarity to aminopyridine-azide probes and the presence of the bromine atom (which can serve as a heavy-atom label for crystallography or as a coupling site for fluorophores) [2] support its use in designing photoaffinity probes, activity-based probes, and fluorescent sensors.

Chemical Biology Fluorescent Probes Protein Labeling

High-Impact Application Scenarios for 3-[1-Azido-1-(3-bromophenyl)ethyl]pyridine in Medicinal Chemistry and Chemical Biology


Overcoming Multidrug Resistance in Cancer: MRP1/BCRP Modulator Screening

Use as a reference compound or starting scaffold in MRP1/BCRP inhibitor screening programs. Its IC50 values (1.13-1.76 μM) provide a quantifiable benchmark for comparing novel modulators, particularly in assays measuring calcein-AM, Hoechst 33342, or pheophorbide-A accumulation [1]. The pyridine core offers a distinct chemotype from traditional dihydropyridines and flavonoids, facilitating SAR expansion for dual MRP1/BCRP inhibition [2].

Dual-Reactive Building Block for Sequential Bioconjugation and Diversification

Employ the azide group for initial CuAAC or SPAAC click conjugation to an alkyne-bearing biomolecule (e.g., protein, nucleic acid, or fluorophore). Subsequently, utilize the bromine atom for Pd-catalyzed cross-coupling to introduce additional functional groups, tags, or affinity handles. This sequential, orthogonal reactivity enables the construction of complex, multifunctional bioconjugates without protecting group manipulations .

Synthesis of Photoaffinity Probes and Activity-Based Probes

Leverage the bromine atom as a heavy-atom scattering center for X-ray crystallography and as a site for radiolabeling or fluorophore attachment. The azide group can be used to install a photocrosslinker (e.g., diazirine) or a reporter tag via click chemistry, creating multifunctional probes for target identification and validation in chemical proteomics [3].

Medicinal Chemistry SAR Exploration of Halogenated Azidopyridine Synthons

As a representative halogenated azidopyridine, this compound can serve as a core scaffold for generating focused libraries via click chemistry and cross-coupling. The demonstrated safety and synthetic utility of halogenated azidopyridines [4] make it a viable entry point for exploring novel chemotypes in drug discovery, particularly for targets where pyridine-based ligands are privileged.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[1-Azido-1-(3-bromophenyl)ethyl]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.